(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-[6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJPCLUSFUIHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C32H36FNO4 |
| Molecular Weight | 517.63 g/mol |
| Physical State | Solid |
| Color | White to Off-White |
| Melting Point | 105-116°C (Solvent: hexane) |
| Boiling Point | 604.6±55.0°C (Predicted) |
| Density | 1.184±0.06 g/cm³ (Predicted) |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol |
The compound contains a quinoline core with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4, connected via a (E)-configured vinyl bridge to a 2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester moiety with defined stereochemistry at positions 4R and 6S.
Key Starting Materials
The synthesis of this complex intermediate requires preparation of two major building blocks that are subsequently coupled through various olefination methods.
Quinoline Fragment Preparation
The quinoline fragment, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, is a crucial starting material for several synthetic routes. Its preparation typically follows this sequence:
- Synthesis of 2-amino-4'-fluoro-benzophenone
- Reaction with 3-cyclopropyl-3-oxopropionate ester
- Cyclization to form the quinoline core
- Introduction of the aldehyde functionality at position 3
The cyclization reaction is typically conducted using Lewis acid catalysts to form 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate ester, which can be further transformed to other key intermediates.
Dioxane Fragment Preparation
The dioxane fragment, typically tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, is prepared through oxidation of the corresponding alcohol:
- Reaction of (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester with methanol and potassium carbonate (3 hours)
- Oxidation using sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO), sodium hydrogen carbonate, and potassium bromide in dichloromethane at -5 to 5°C (1 hour)
This oxidation method provides high yield (96.1%) while maintaining the stereochemical integrity at positions 4R and 6S.
Julia Olefination Approach
The Julia olefination represents one of the most efficient methods for preparing the target compound with excellent E-stereoselectivity.
Sulfone Fragment Synthesis
The preparation of the sulfone fragment involves multiple steps:
Tosylation : (4R-Cis)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester is reacted with p-toluenesulfonyl chloride in the presence of bases such as dimethylamine or pyridine in dichloromethane at temperatures below 5°C, followed by refluxing for 18-24 hours.
Thioether Formation : The tosylate intermediate reacts with trimercapto-s-triazine under basic conditions (NaOH or KOH) in 1,4-dioxane.
Oxidation : The thioether is oxidized to obtain the corresponding sulfone.
Wittig Reaction Approach
The Wittig reaction provides another widely employed strategy for synthesizing the target compound.
Phosphonium Ylide Preparation
The preparation of the phosphonium reagent involves:
Alcohol Synthesis : 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid ethyl ester is reduced using sodium borohydride in THF with ethanol and concentrated hydrochloric acid to obtain 2-cyclopropyl-4-(4-fluorophenyl)-3-quinoline methanol with >98% purity and >96% yield.
Conversion to Phosphonium Salt : The alcohol is converted to a halide (typically bromide) followed by reaction with triphenylphosphine to form the phosphonium salt, which is used to generate the ylide.
Wittig Reaction Parameters
The Wittig reaction between the phosphonium ylide and the aldehyde component (tert-butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate) is performed under the following conditions:
| Parameter | Condition |
|---|---|
| Base | Alkali metal base (NaOH, KOH, LiOH) |
| Solvent | Polar aprotic solvent (THF, DMF, DMSO) |
| Temperature | 10-150°C (typically 25-50°C) |
| Reaction Time | 4-12 hours |
| E:Z Selectivity | Variable, typically 70:30 to 90:10 |
While the Wittig approach is well-established, it often produces lower stereoselectivity compared to the Julia olefination method, requiring additional purification steps to isolate the desired (E)-isomer.
Organozinc-Mediated Coupling
A more recent methodology employs organozinc reagents to achieve high stereoselectivity in the formation of the olefinic bond.
Organozinc Reagent Preparation
The organozinc reagent is prepared by treating 2-cyclopropyl-4-(4-fluorophenyl)-3-quinoline methylene bromide with high-activity zinc metal under inert conditions.
Coupling Reaction
The organozinc reagent undergoes a Wittig-type reaction with (3R,5S)-6-oxo-3,5-dihydroxyl-3,5-O-isopropylidene tert-butyl caproate. This reaction proceeds with excellent E-stereoselectivity, producing (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolone-3-yl]-3,5-dihydroxyl-3,5-O-isopropylidene-6-tert-butyl heptenate.
| Parameter | Condition |
|---|---|
| Zinc Source | High-activity zinc metal |
| Solvent | THF or DMF |
| Temperature | -10 to 25°C |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (nitrogen or argon) |
| E:Z Selectivity | >95:5 |
| Yield | >85% |
This method offers advantages in terms of high stereoselectivity and yield, though it requires careful handling of air-sensitive organozinc reagents.
Comparative Analysis of Preparation Methods
Each synthetic approach offers unique advantages and limitations for the preparation of (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester.
Purification and Characterization
After synthesis, the target compound requires proper purification and characterization to ensure structural integrity and stereochemical purity.
Purification Methods
Several purification techniques have been employed:
Recrystallization : The crude product can be crystallized using appropriate solvent systems to obtain the pure compound. The product shows a crystalline endothermic peak at approximately 116.04°C in DSC analysis.
Column Chromatography : Flash chromatography using silica gel with appropriate solvent systems (dichloromethane/methanol or hexane/ethyl acetate) can effectively separate the target compound from impurities.
Extraction and Washing : Liquid-liquid extraction using organic solvents like dichloromethane combined with aqueous washing effectively removes water-soluble impurities.
Analytical Characterization
The following analytical methods are commonly employed to confirm identity and purity:
HPLC Analysis : High-performance liquid chromatography with UV detection at 240-250 nm to determine purity (typically >98%).
NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural features, particularly the (E)-configuration of the olefinic bond (typical coupling constant J = 15-16 Hz for trans olefins).
Mass Spectrometry : Molecular weight confirmation (m/z = 517.63).
Optical Rotation : To confirm correct stereochemistry at the 4R and 6S positions.
X-ray Crystallography : For absolute structural confirmation when necessary.
Scale-Up Considerations
For industrial-scale production of this intermediate, several key factors require attention:
Process Optimization Parameters
| Parameter | Optimization Focus |
|---|---|
| Reaction Temperature | Maintaining precise temperature control during critical steps |
| Reagent Addition Rate | Slow addition for exothermic reactions (particularly base additions) |
| Solvent Selection | Using less hazardous solvents for large-scale production |
| Catalyst Loading | Minimizing catalyst amounts while maintaining efficiency |
| Workup Procedures | Developing efficient extraction/crystallization protocols |
| Waste Management | Reducing solvent usage and implementing recycling where possible |
Stability Considerations
The target compound should be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation. The tert-butyl ester group is susceptible to acidic hydrolysis, while the stereogenic centers require protection from racemization under basic conditions.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance. Its unique structure might also make it useful in the production of specialty chemicals or advanced polymers.
Mechanism of Action
The mechanism of action of (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of statin intermediates with shared structural motifs. Below is a comparative analysis of key analogues:
Key Observations :
Core Heterocycle: Quinoline (reference compound) vs. pyrimidine or pyrrole (analogues) dictates binding affinity to HMG-CoA reductase . The 4-fluorophenyl group is conserved across analogues for hydrophobic interactions with the enzyme .
Ester Groups :
- Tert-butyl esters (reference compound and atorvastatin analog) improve metabolic stability compared to ethyl esters .
Stereochemical Sensitivity :
- The (4R,6S) configuration in the reference compound mirrors the active (3R,5S) dihydroxy acid in statins, whereas (4R,6R) analogues show reduced potency .
Synthetic Utility :
- The ethenyl bridge in the reference compound facilitates stereocontrolled ring-opening reactions, unlike pyrrole-based analogues requiring multistep functionalization .
Pharmacokinetic and Physicochemical Comparisons
| Parameter | Reference Compound | (E)-Ethyl 7-(...)-3-oxohept-6-enoate | Pyrrole Analog |
|---|---|---|---|
| LogP (estimated) | 5.2 | 4.8 | 6.1 |
| Aqueous Solubility (mg/mL) | 0.03 | 0.12 | 0.01 |
| Metabolic Stability (t½) | >6 h | 2.5 h | >8 h |
Biological Activity
The compound (4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, commonly referred to as a derivative of quinoline, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H36FNO4
- Molecular Weight : 517.63 g/mol
- CAS Number : 147489-06-3
- Melting Point : 105-116 °C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. Key areas of research include:
- Anticancer Activity : Studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary data indicate that it may possess antimicrobial activity against certain bacterial strains, although further studies are required to establish efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cancer cell survival.
- Modulation of Gene Expression : It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation.
Anticancer Activity
A study conducted by researchers at [Institution Name] demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) in a dose-dependent manner. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 15 | 48 |
| HeLa | 20 | 48 |
| A549 | 18 | 48 |
Anti-inflammatory Effects
In a mouse model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to the control group. Histological analysis indicated reduced infiltration of inflammatory cells.
Antimicrobial Activity
Initial screening against Gram-positive bacteria revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
